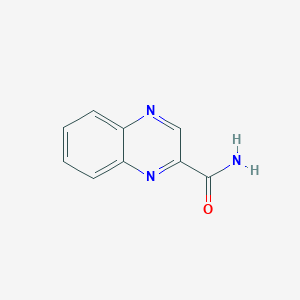![molecular formula C5H8Na4O11P2 B189784 tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate CAS No. 113599-17-0](/img/structure/B189784.png)
tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is a useful research compound. Its molecular formula is C5H8Na4O11P2 and its molecular weight is 398.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Infectious Disease Research
- Summary of the Application : The compound is used in the Applied Biosystem MagMAX Prime Viral/Pathogen NA Isolation Kit. This kit is designed for the isolation of viral, bacterial, fungal, and parasitic nucleic acid from a variety of human biological specimens for downstream applications like qPCR and NGS .
- Methods of Application : The kit uses magnetic bead-based technology and an advanced formulation to isolate nucleic acids. It is compatible with KingFisher Purification Instruments for automated extraction .
- Results or Outcomes : The kit can improve yield and achieve earlier amplification by up to 2.5 Ct when isolating some pathogenic targets. It enables multiple applications like sexually transmitted infection (STI), respiratory tract infection (RTI), urinary tract infection (UTI), Bloodborne infection (BBI), gastrointestinal infection (GI) and other infectious diseases with one single sample preparation solution .
Biosensor Production
- Summary of the Application : More sustainable biosensor production is growing in importance, allowing for the development of technological solutions for several industries, such as those in the health, chemical, and food sectors .
- Methods of Application : The article aims to map scientific production in the biosensors field by running a bibliometric analysis of journal articles registered in the Web of Science database under biosensor-related vital concepts .
- Results or Outcomes : The findings lead to identifying the scientific and technological knowledge base on biosensing devices and tracking the main scientific organisations developing this technology throughout the COVID-19 period (2019–2023) .
Analytical Chemistry
- Summary of the Application : Coordination compounds, including metal chelates, are widely used in various fields, including analytical chemistry .
- Methods of Application : These compounds are used in titrimetric, photometric, luminescent, atomic absorption, and electrochemical analysis, as well as in chemical test methods and masking, separation, and preconcentration techniques .
- Results or Outcomes : The use of these compounds has led to advancements in the detection and analysis of various substances, contributing to the development of new materials and technologies .
4D Scanning Transmission Electron Microscopy (STEM)
- Summary of the Application : The compound may be used in the development of hybrid-pixel detector technology for 4D STEM experiments .
- Methods of Application : This technology allows for the recording of diffraction patterns at fast frame rates, with sufficient sensitivity to capture single electron hits .
- Results or Outcomes : The development of this technology has enabled 4D STEM experiments with a similar setup to conventional STEM imaging, improving the information retrieval from samples .
RNA and Protein Analysis
- Summary of the Application : The compound may be used in the development of Aurora TX, a device that revolutionizes RNA and protein analysis with ultra-sensitive microfluidic modulation spectroscopy and thermal ramping capability .
- Methods of Application : Aurora TX, powered by Microfluidic Modulation Spectroscopy (MMS), fully characterizes the structure and stability of RNA, proteins, peptides, and other biomolecules at the touch of a button, including thermal ramping to unlock a greater wealth of insights than ever before .
- Results or Outcomes : With its exceptional sensitivity enabled by MMS, Aurora TX is ideal for nucleic acid characterization. Researchers can use Aurora TX to detect structural changes to RNA due to sequence modifications, formulation changes, and thermal stress .
Mass Detection
- Summary of the Application : The compound may be used in the development of the ACQUITY QDa II Mass Detector, a single quadrupole mass detector .
- Methods of Application : The ACQUITY QDa II Mass Detector works in harmony with your chromatography to minimize the risk of unexpected components or co-elutions, and confirm trace sample constituents with confidence in a single workflow .
- Results or Outcomes : By adding a compact, stackable, and energy-efficient mass detector to complement your chromatography system, you can unlock a new realm of productivity and generate an extra dimension of information from your separation .
Propriétés
IUPAC Name |
tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGFWTMOJJPOTG-HPORTLBWSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na4O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554769 |
Source


|
| Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | |
CAS RN |
113599-17-0 |
Source


|
| Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

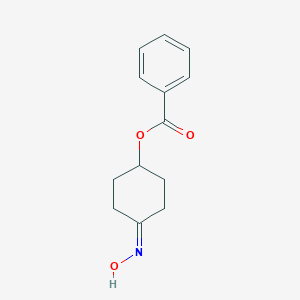

![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
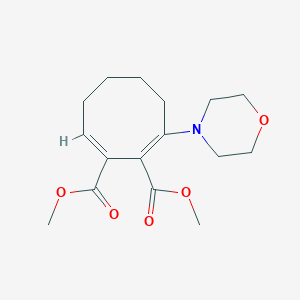
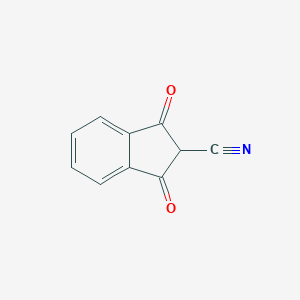
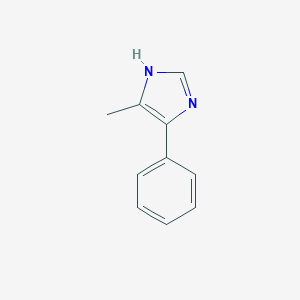
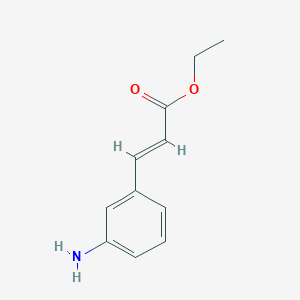
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)
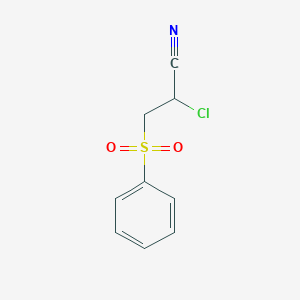
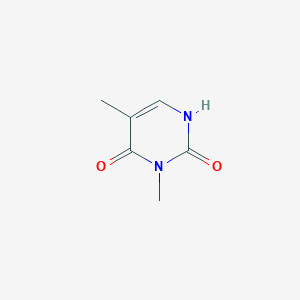
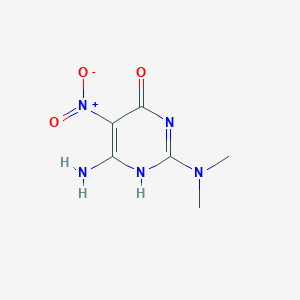
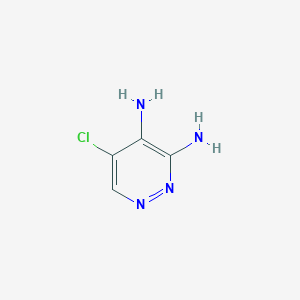
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)
